Cas no 61566-59-4 (4-amino-2-bromobenzoic acid hydrochloride)
4-amino-2-bromobenzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-2-bromo-benzoic acid hydrochloride
- LogP
- 4-amino-2-bromobenzoic acid hydrochloride
- G37762
- EN300-1703007
- CHEMBL3278355
- Z3185477282
- 4-Amino-2-bromobenzoicacidhydrochloride
- 4-amino-2-bromobenzoic acid;hydrochloride
- 2-BR-4-aminobenzoic acid hydrochloride
- 61566-59-4
-
- Inchi: 1S/C7H6BrNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H
- InChI Key: YCRVYJYVSUDRNC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(=O)O)N.Cl
Computed Properties
- Exact Mass: 250.93491
- Monoisotopic Mass: 250.935
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- PSA: 63.32
4-amino-2-bromobenzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1703007-1g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 1g |
$193.0 | 2023-09-20 | |
| Enamine | EN300-1703007-5g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 5g |
$684.0 | 2023-09-20 | |
| Enamine | EN300-1703007-10g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 10g |
$1297.0 | 2023-09-20 | |
| Enamine | EN300-1703007-0.05g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 0.05g |
$45.0 | 2023-09-20 | |
| Enamine | EN300-1703007-0.1g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 0.1g |
$67.0 | 2023-09-20 | |
| Enamine | EN300-1703007-0.25g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 0.25g |
$96.0 | 2023-09-20 | |
| Enamine | EN300-1703007-0.5g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 0.5g |
$151.0 | 2023-09-20 | |
| Enamine | EN300-1703007-1.0g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 1.0g |
$193.0 | 2023-07-10 | |
| Enamine | EN300-1703007-2.5g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 2.5g |
$377.0 | 2023-09-20 | |
| Enamine | EN300-1703007-5.0g |
4-amino-2-bromobenzoic acid hydrochloride |
61566-59-4 | 95% | 5.0g |
$684.0 | 2023-07-10 |
4-amino-2-bromobenzoic acid hydrochloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-amino-2-bromobenzoic acid hydrochloride
4-amino-2-bromobenzoic acid hydrochloride (CAS No. 61566-59-4): A Comprehensive Overview
4-amino-2-bromobenzoic acid hydrochloride, identified by its CAS number 61566-59-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its versatile applications in medicinal chemistry and synthetic biology. The presence of both amino and bromine substituents on the benzoic acid core imparts unique reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>4-amino-2-bromobenzoic acid hydrochloride molecule exhibits a distinct structural framework that facilitates its role as a building block in the development of novel therapeutic agents. Its benzoic acid backbone is a well-documented scaffold in drug design, known for its stability and compatibility with biological systems. The amino group at the fourth position and the bromine atom at the second position introduce specific chemical handles that can be selectively modified through various organic reactions, enabling chemists to tailor its properties for targeted applications.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for complex diseases. The< strong>4-amino-2-bromobenzoic acid hydrochloride has emerged as a key intermediate in this endeavor. Its structural features make it an excellent candidate for designing molecules that interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent, in particular, allows for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, expanding its synthetic potential.
The< strong>CAS No. 61566-59-4 compound has also found relevance in the field of materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. The amino group can act as a ligand, binding to transition metals to form stable complexes that exhibit unique optical and electronic properties. These complexes are being investigated for their potential use in sensors and light-emitting devices, highlighting the compound's broad utility beyond traditional pharmaceutical applications.
Moreover, the< strong>4-amino-2-bromobenzoic acid hydrochloride has been utilized in the synthesis of advanced materials such as polymers and coatings. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. The bromine atom provides a site for polymerization reactions, allowing for the creation of tailored polymeric materials with specific functionalities. This application underscores the compound's versatility and its importance in industrial chemistry.
In academic research, the< strong>CAS No. 61566-59-4 compound has been employed in various mechanistic studies to understand reaction pathways and develop new synthetic methodologies. Its reactivity profile has been thoroughly investigated, providing insights into how different functional groups influence chemical transformations. These studies not only contribute to the fundamental understanding of organic chemistry but also aid in the development of more efficient synthetic routes for complex molecules.
The pharmaceutical industry has also leveraged< strong>4-amino-2-bromobenzoic acid hydrochloride in drug discovery programs. Its structural motif is found in several approved drugs, indicating its significance as a pharmacophore. Researchers have modified its core structure to develop compounds with improved pharmacokinetic properties and reduced side effects. The ability to fine-tune its chemical characteristics through strategic functionalization makes it an invaluable tool in medicinal chemistry.
The< strong>CAS No. 61566-59-4 compound's role in biotechnology cannot be overstated either. It serves as a precursor for synthesizing bioconjugates, which are molecules designed to interact with biological systems for therapeutic or diagnostic purposes. For example, it has been used to create probes for imaging techniques and to develop antibodies conjugated with therapeutic agents for targeted drug delivery.
In conclusion, 4-amino-2-bromobenzoic acid hydrochloride (CAS No. 61566-59-4) is a multifaceted compound with extensive applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse chemical modifications, making it a cornerstone in synthetic chemistry research. As scientific understanding progresses, the potential uses of this compound are likely to expand further, reinforcing its importance in both academic and industrial settings.
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